molecular formula C11H17NO B13285883 3-ethoxy-N-(propan-2-yl)aniline

3-ethoxy-N-(propan-2-yl)aniline

Cat. No.: B13285883
M. Wt: 179.26 g/mol
InChI Key: IMUXDZQDGCVLRJ-UHFFFAOYSA-N
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Description

3-ethoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the aniline nitrogen is substituted with an ethoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-ethoxyaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-ethoxyaniline and isopropyl halide (e.g., isopropyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like acetone or ethanol.

    Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

3-ethoxy-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-(1-methoxypropan-2-yl)aniline: Similar structure with an additional methoxy group.

    3-ethoxy-N-(propan-2-yl)benzamide: Similar structure with a benzamide group instead of an aniline group.

Uniqueness

3-ethoxy-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethoxy group and an isopropyl group on the aniline nitrogen makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-ethoxy-N-propan-2-ylaniline

InChI

InChI=1S/C11H17NO/c1-4-13-11-7-5-6-10(8-11)12-9(2)3/h5-9,12H,4H2,1-3H3

InChI Key

IMUXDZQDGCVLRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(C)C

Origin of Product

United States

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